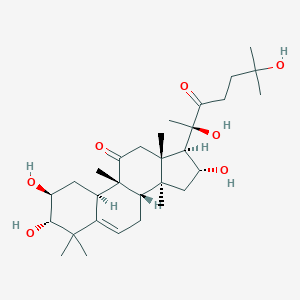![molecular formula C9H6OS2 B150174 [3,3'-Bithiophene]-5-carbaldehyde CAS No. 137320-59-3](/img/structure/B150174.png)
[3,3'-Bithiophene]-5-carbaldehyde
Overview
Description
3,3’-Bithiophene-5-carboxaldehyde is a heterocyclic compound with the molecular formula C₉H₆OS₂. It is a derivative of bithiophene, where a formyl group is attached to the 5-position of the bithiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Bithiophene-5-carboxaldehyde can be synthesized through various methods. One common approach involves the formylation of 3,3’-bithiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents .
Industrial Production Methods: While specific industrial production methods for 3,3’-Bithiophene-5-carboxaldehyde are not widely documented, the compound can be produced on a larger scale using optimized versions of laboratory synthesis methods. This often involves the use of continuous flow reactors to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: 3,3’-Bithiophene-5-carboxaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used, including halogens and sulfonyl chlorides.
Major Products:
Oxidation: 3,3’-Bithiophene-5-carboxylic acid.
Reduction: 3,3’-Bithiophene-5-methanol.
Substitution: Functionalized bithiophene derivatives.
Scientific Research Applications
3,3’-Bithiophene-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in biosensors and bioelectronic devices.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 3,3’-Bithiophene-5-carboxaldehyde is primarily related to its ability to participate in conjugation and electron delocalization. This property makes it an effective component in organic semiconductors, where it can facilitate charge transport. The compound’s formyl group also allows for further chemical modifications, enabling the design of tailored materials with specific electronic properties .
Comparison with Similar Compounds
- 3,3’-Bithiophene-2-carboxaldehyde
- 2,2’-Bithiophene-5-carboxaldehyde
- 3,4’-Bithiophene-5-carboxaldehyde
Comparison: 3,3’-Bithiophene-5-carboxaldehyde is unique due to the position of the formyl group, which influences its electronic properties and reactivity. Compared to its isomers, this compound offers distinct advantages in the synthesis of conjugated polymers and organic semiconductors, making it a valuable material in the field of advanced materials .
Properties
IUPAC Name |
4-thiophen-3-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXDIVGXUUHIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584730 | |
| Record name | [3,3'-Bithiophene]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137320-59-3 | |
| Record name | [3,3'-Bithiophene]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)









